molecular formula C10H21N B1423994 3-(4-Methylpentyl)pyrrolidine CAS No. 1220021-17-9

3-(4-Methylpentyl)pyrrolidine

Cat. No. B1423994
M. Wt: 155.28 g/mol
InChI Key: TWDWKTIDBBLOGB-UHFFFAOYSA-N
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Description

3-(4-Methylpentyl)pyrrolidine is a chemical compound with the molecular formula C10H21N . It contains a total of 32 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 five-membered ring, 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The structure of 3-(4-Methylpentyl)pyrrolidine includes a five-membered ring, a secondary amine (aliphatic), and a Pyrrolidine .


Chemical Reactions Analysis

Pyrrolidine derivatives are known for their diverse biological activities, which can be influenced by the synthetic strategies used, such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .

Scientific Research Applications

  • Antiviral Agents

    • Results : Inhibition of viral replication and potential therapeutic applications .
  • Anti-Inflammatory Compounds

    • Results : Reduced inflammation and modulation of immune responses .
  • Cholesterol-Lowering Agents

    • Results : Improved lipid profiles and potential cardiovascular benefits .
  • Antitumor Compounds

    • Results : Suppression of tumor growth and potential therapeutic applications .
  • Protein Kinase Inhibitors

    • Results : Modulation of cellular signaling pathways and potential drug targets .
  • PPARα/γ Agonists

    • Results : Potential therapeutic agents for metabolic diseases .

Safety And Hazards

While specific safety and hazard information for 3-(4-Methylpentyl)pyrrolidine was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, pyrrolidine, a related compound, is known to be highly flammable and can cause severe skin burns and eye damage .

Future Directions

Pyrrolidine derivatives, including 3-(4-Methylpentyl)pyrrolidine, have potential for further exploration due to their diverse biological activities . They are considered a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .

properties

IUPAC Name

3-(4-methylpentyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N/c1-9(2)4-3-5-10-6-7-11-8-10/h9-11H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDWKTIDBBLOGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methylpentyl)pyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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